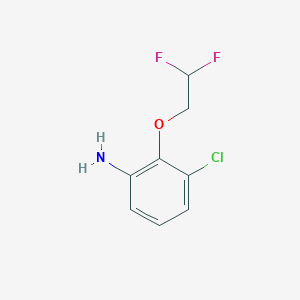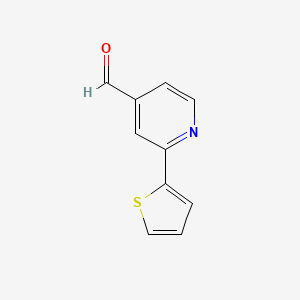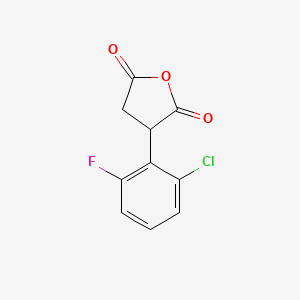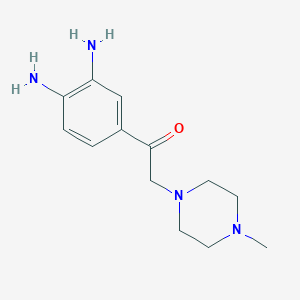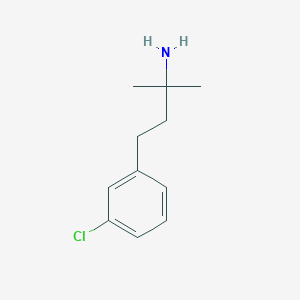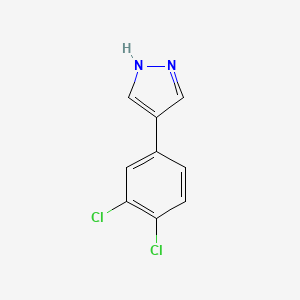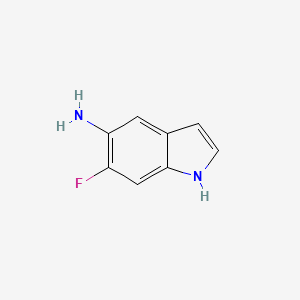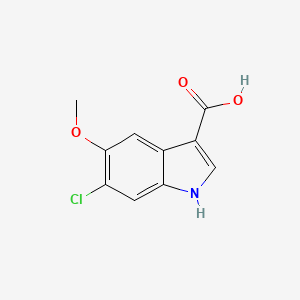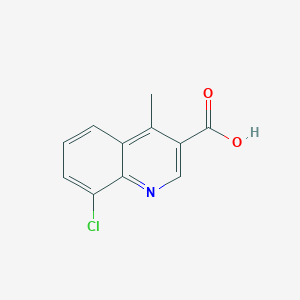
8-氯-4-甲基喹啉-3-羧酸
描述
8-Chloro-4-methylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO2 . It is a derivative of quinoline, a class of compounds that have been found to possess diverse pharmacological properties .
Synthesis Analysis
The synthesis of quinoline derivatives, including 8-Chloro-4-methylquinoline-3-carboxylic acid, often involves several steps such as Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions . The yield of the synthesized compound can vary depending on the specific conditions and reactants used .Molecular Structure Analysis
The molecular structure of 8-Chloro-4-methylquinoline-3-carboxylic acid consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . The compound also contains a chlorine atom and a methyl group attached to the quinoline core, as well as a carboxylic acid group .Physical And Chemical Properties Analysis
8-Chloro-4-methylquinoline-3-carboxylic acid is a solid compound . Its molecular weight is 221.64 . Further physical and chemical properties such as melting point, boiling point, and density could not be found in the search results.科学研究应用
药物发现与药物化学
8-氯-4-甲基喹啉-3-羧酸: 由于其喹啉核心结构在许多具有药理活性的化合物中普遍存在,因此在药物发现中是一种宝贵的支架。 其衍生物已被探索用于各种治疗效果,包括抗癌、抗氧化和抗炎活性 。 喹啉核是 FDA 批准药物中的常见特征,被认为是药物化学中的优先结构。
生物活性分子的合成
该化合物是合成生物活性分子的关键中间体。 它可以进行各种化学反应以产生具有广泛生物响应的衍生物。 这包括合成具有抗菌、抗结核和抗疟疾性质的化合物 。
绿色化学应用
研究人员越来越关注更环保、更可持续的化学工艺8-氯-4-甲基喹啉-3-羧酸及其类似物可以使用环保且安全的可重复使用催化剂合成,这是迈向更环保化学实践的一步 。
未来方向
Quinoline derivatives, including 8-Chloro-4-methylquinoline-3-carboxylic acid, have potential for further investigation due to their diverse biological activities. Future research could focus on improving the synthesis methods, exploring new biological activities, and developing new drugs based on the quinoline scaffold .
作用机制
Target of Action
Quinoline derivatives are known to have a wide range of biological activities and are often used in medicinal chemistry . They can interact with various biological targets, including enzymes, receptors, and ion channels. The specific target of “8-Chloro-4-methylquinoline-3-carboxylic acid” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of quinoline derivatives can vary widely depending on their specific structure and the biological target they interact with. They may inhibit or activate their target, leading to a change in the biological function of the target .
Biochemical Pathways
The affected pathways would depend on the specific biological target of the compound. Quinoline derivatives can affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological target and the biochemical pathways affected. These effects could range from changes in enzyme activity to alterations in cell signaling or gene expression .
生化分析
Biochemical Properties
8-Chloro-4-methylquinoline-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound also binds to proteins like albumin, affecting their function and stability. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules .
Cellular Effects
8-Chloro-4-methylquinoline-3-carboxylic acid has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression. The compound also impacts cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of 8-Chloro-4-methylquinoline-3-carboxylic acid involves its binding to specific biomolecules. It inhibits the activity of certain enzymes by occupying their active sites, preventing substrate binding. Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions lead to alterations in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro-4-methylquinoline-3-carboxylic acid change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 8-Chloro-4-methylquinoline-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways. At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
8-Chloro-4-methylquinoline-3-carboxylic acid is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites in the cell .
Transport and Distribution
The transport and distribution of 8-Chloro-4-methylquinoline-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and accumulate in specific tissues, influencing its localization and activity. These interactions are crucial for its therapeutic efficacy and safety .
Subcellular Localization
8-Chloro-4-methylquinoline-3-carboxylic acid is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular organelles. These factors play a critical role in determining the compound’s biological effects .
属性
IUPAC Name |
8-chloro-4-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-7-3-2-4-9(12)10(7)13-5-8(6)11(14)15/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQBUGARAURYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


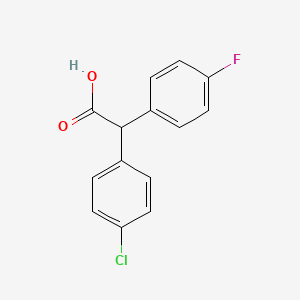
![2-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B1457546.png)
![{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol](/img/structure/B1457547.png)
